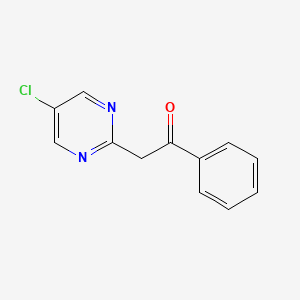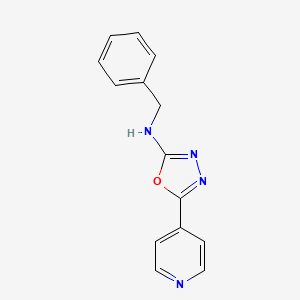
1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a chloro-substituted indole ring, a phenylsulfonyl group, and a pyridinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro, phenylsulfonyl, and pyridinyl groups through a series of substitution and coupling reactions. Key reagents often include chlorinating agents, sulfonyl chlorides, and pyridine derivatives. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis or batch processing. These methods are designed to ensure consistent quality and efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro, phenylsulfonyl, and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.
Aplicaciones Científicas De Investigación
3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-1-(phenylsulfonyl)-2-(pyridin-3-yl)-1H-indole
- 3-chloro-1-(phenylsulfonyl)-2-(pyridin-4-yl)-1H-indole
- 3-chloro-1-(phenylsulfonyl)-2-(quinolin-2-yl)-1H-indole
Uniqueness
Compared to similar compounds, 3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct binding affinities, selectivity, and overall efficacy in various applications.
Propiedades
Número CAS |
88207-54-9 |
|---|---|
Fórmula molecular |
C19H13ClN2O2S |
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3-chloro-2-pyridin-2-ylindole |
InChI |
InChI=1S/C19H13ClN2O2S/c20-18-15-10-4-5-12-17(15)22(19(18)16-11-6-7-13-21-16)25(23,24)14-8-2-1-3-9-14/h1-13H |
Clave InChI |
DPNRORYQAUOIJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C4=CC=CC=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)

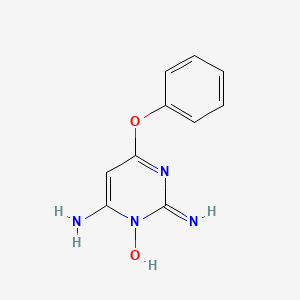
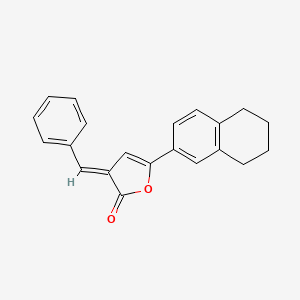
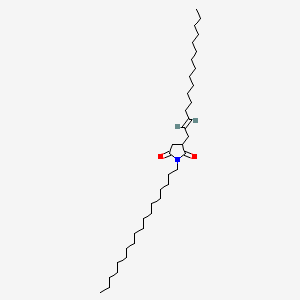

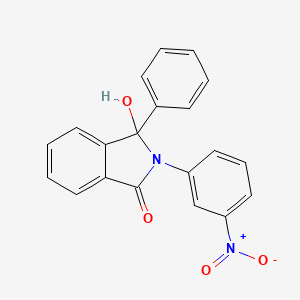
![[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B12905644.png)
![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
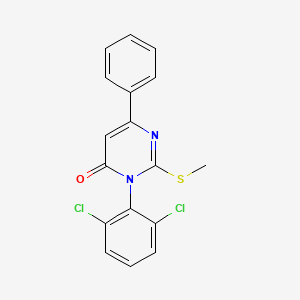
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)
